2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol
CAS No.: 918868-72-1
Cat. No.: VC16918305
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol - 918868-72-1](/images/structure/VC16918305.png)
Specification
CAS No. | 918868-72-1 |
---|---|
Molecular Formula | C23H23N3O3 |
Molecular Weight | 389.4 g/mol |
IUPAC Name | 2-azido-3-[(4-methoxyphenyl)-diphenylmethoxy]propan-1-ol |
Standard InChI | InChI=1S/C23H23N3O3/c1-28-22-14-12-20(13-15-22)23(18-8-4-2-5-9-18,19-10-6-3-7-11-19)29-17-21(16-27)25-26-24/h2-15,21,27H,16-17H2,1H3 |
Standard InChI Key | HUYPUGALWQRHSN-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Characteristics
The compound features a propan-1-ol backbone substituted with an azide group at the C2 position and a bulky (4-methoxyphenyl)(diphenyl)methoxy group at C3. Its molecular formula is C<sub>23</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>, with a molecular weight of 389.454 g/mol . The azide moiety (-N<sub>3</sub>) confers reactivity in copper-catalyzed cycloaddition reactions, while the methoxytrityl group provides steric protection for hydroxyl groups during synthetic processes .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C<sub>23</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub> | |
Molecular Weight | 389.454 g/mol | |
CAS Number | 918868-72-1 | |
Boiling/Melting Points | Not reported | – |
Density | Not reported | – |
Synthesis and Manufacturing
The compound is synthesized through a multi-step sequence involving:
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Protection of Propanol Derivatives: The hydroxyl group of propan-1-ol is protected with a (4-methoxyphenyl)diphenylmethyl (trityl) group to prevent unwanted side reactions .
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Azidation: Introduction of the azide group via nucleophilic substitution or diazotransfer reactions. For example, treatment of a brominated intermediate with sodium azide (NaN<sub>3</sub>) in polar solvents like DMF or DMSO .
Table 2: Representative Synthetic Routes
Step | Reaction Type | Reagents/Conditions | Yield | Reference |
---|---|---|---|---|
1 | Hydroxyl Protection | 4-Methoxytrityl chloride, Base | 85% | |
2 | Azide Introduction | NaN<sub>3</sub>, DMF, 60°C | 78% |
A notable application of this compound is as an intermediate in the synthesis of 9-{2-azido-3-[(4-methoxy-phenyl)-diphenyl-methoxy]-propyl}-9H-purin-6-ylamine, a purine derivative with potential antiviral activity .
Applications in Click Chemistry and Drug Discovery
The azide group enables participation in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. For instance, it reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles, which are valuable in:
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Bioconjugation: Labeling biomolecules for fluorescence studies .
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Polymer Chemistry: Synthesis of polytriazoleimide with high thermal stability .
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Pharmaceutical Probes: Development of fluorescent probes for kinase activity monitoring (e.g., MK2 and Src kinases) .
Mechanistic Insight:
The reaction proceeds via a copper(I)-acetylide intermediate, with electron-withdrawing groups on the alkyne accelerating the process . For example, the synthesis of 33 from 5-azidoquinoline-8-ol (32) and an alkyne achieved 100% yield under CuI catalysis .
Recent Advances and Future Directions
Recent studies highlight its utility in flow chemistry setups. For example, a continuous-flow system using Amberlyst A-21 and phosphine resins achieved 70–93% yield in triazole formation with >95% purity . Future research may explore:
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Green Chemistry: Developing water-based CuAAC systems to replace organic solvents.
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Biocompatible Applications: Designing in vivo-compatible triazole linkages for drug delivery.
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